6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
Description
This Schiff base derivative belongs to the tetrahydrobenzo[b]thiophene family, characterized by a fused bicyclic system and a nitrile group at position 2. The compound is synthesized via condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 3-nitrobenzaldehyde. The 3-nitro substituent likely enhances electron-withdrawing effects, influencing reactivity and biological activity.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-14-15(9-18)17(23-16(14)7-11)19-10-12-3-2-4-13(8-12)20(21)22/h2-4,8,10-11H,5-7H2,1H3/b19-10+ |
InChI Key |
DSJFAMFVHSOGBH-VXLYETTFSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-nitrobenzaldehyde and 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the benzylidene position .
Scientific Research Applications
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Nitro Position : The 3-nitro group in the target compound may induce different electronic effects compared to the 4-nitro isomer (e.g., altered dipole moments and hydrogen-bonding capabilities) .
- Crystallography : Methoxy and hydroxy substituents promote triclinic packing (P-1) via hydrogen bonds, whereas nitro derivatives may exhibit distinct packing due to stronger dipole interactions .
Key Observations :
- Antioxidant Activity : Methoxy-rich derivatives (e.g., 2,3,4-trimethoxy) show potent GST and AChE inhibition, attributed to electron-donating groups enhancing radical scavenging .
- Antibacterial vs. Antiproliferative : Acylated derivatives (e.g., compound 30) exhibit antibacterial effects, while Schiff bases with nitro or hydroxy groups are more likely to target cancer cells .
Theoretical and Computational Insights
- DFT Studies : For 2-(2,3-dihydroxybenzylidene) derivatives, B3LYP/6-311+G(2d,p) calculations reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The nitro group in the target compound may reduce this gap, increasing electrophilicity .
- NMR Shifts : Experimental 1H NMR shifts for CH=N protons range from δ 8.5–8.9 ppm in Schiff bases, consistent with DFT-predicted values (±0.3 ppm) .
Biological Activity
6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.38 g/mol. Its structure includes a thiophene ring, which is known for conferring various biological activities to its derivatives.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with a thiophene derivative. This method allows for the introduction of functional groups that enhance biological activity.
Antioxidant Activity
Recent studies have shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds derived from this scaffold have demonstrated antioxidant potency comparable to ascorbic acid, inhibiting free radical-induced lipid oxidation with inhibition rates ranging from 19% to 30% .
| Compound | Inhibition Rate (%) |
|---|---|
| Ascorbic Acid | 100 |
| Compound 1 | 30 |
| Compound 16 | 25 |
| Compound 17 | 19 |
Anti-inflammatory Properties
Tetrahydrobenzo[b]thiophene derivatives are also noted for their anti-inflammatory effects. They have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Thiophene derivatives have shown efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the nitro group in the structure is believed to enhance antimicrobial activity .
The biological activity of this compound involves interaction with specific molecular targets:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant effects.
- Anti-inflammatory Pathways : It may inhibit pathways involved in inflammation by blocking the signaling of pro-inflammatory mediators.
- Antimicrobial Mechanism : The nitro group can undergo reduction in bacterial cells, leading to reactive intermediates that disrupt cellular functions.
Case Studies
- Antioxidant Evaluation : A study conducted on various tetrahydrobenzo[b]thiophene derivatives highlighted their antioxidant capabilities using the phosphomolybdenum method .
- Anti-inflammatory Assessment : In vitro studies demonstrated that these compounds could significantly reduce TNF-alpha levels in macrophages .
- Antimicrobial Testing : Research indicated that certain derivatives exhibited potent activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. Table 1: Synthetic Variations and Yields
| Precursor | Aldehyde | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-amino-THBT derivative | 3-nitrobenzaldehyde | ZnCl₂ | 83–91 | |
| 2-amino-THBT derivative | Furan-2-carbaldehyde | TEA | 54–78 | |
| THBT-amide derivative | 4-chlorobenzaldehyde | None | 72–88 |
THBT = Tetrahydrobenzo[b]thiophene; TEA = Triethylamine.
Advanced: How can computational methods resolve conformational ambiguities in structural analysis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) are critical for:
- Geometry Optimization : Identifying the most stable conformer (e.g., cis vs. trans orientation of CN and NO₂ groups relative to the Schiff base linkage) .
- Vibrational Assignments : Correlating IR/Raman peaks (e.g., CN stretch at 2194–2222 cm⁻¹, NO₂ asymmetric stretch at 1524 cm⁻¹) with calculated frequencies .
- Electronic Spectra : Time-dependent DFT predicts UV-Vis absorption bands (π→π* transitions in aromatic systems) .
Key Insight : Discrepancies between experimental and theoretical data often arise from solvent effects (e.g., DMSO interactions), requiring PCM (Polarizable Continuum Model) corrections .
Basic: What spectroscopic techniques are essential for characterization?
Methodological Answer:
- IR Spectroscopy : Confirms functional groups (CN: ~2200 cm⁻¹, NO₂: ~1524/1346 cm⁻¹) .
- NMR :
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M⁺] at m/z 379.50 for C₁₉H₁₇N₅S₂) .
- X-ray Crystallography : Resolves disorder in cyclohexene rings (e.g., occupancy ratios of 0.81:0.19 for C6/C7 atoms) .
Advanced: How are conflicting NMR data resolved during structural elucidation?
Methodological Answer:
- 2D NMR Techniques : COSY and NOESY identify coupling networks (e.g., cyclohexene ring protons) and spatial proximity of substituents .
- Dynamic Effects : Tautomerism (e.g., keto-enol forms) or solvent-dependent shifts require variable-temperature NMR .
- Cross-Validation : Compare experimental shifts with DFT-predicted chemical shifts (GIAO method with DMSO solvent modeling) .
Example : In 6-methyl derivatives, axial vs. equatorial methyl orientations cause splitting in ¹H NMR (δ 1.7–2.5 ppm), resolved via NOESY .
Advanced: What in vitro assays evaluate biological activity, and how are mechanisms inferred?
Methodological Answer:
Q. Table 2: Representative Bioactivity Data
| Assay | Compound Variant | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Cytotoxicity (HA22T) | 6a (THBT-thiazole) | 8.2 µM | |
| ABTS Scavenging | Co(II)-Schiff complex | 85% at 100 µM | |
| AChE Inhibition | Ru(II)-Schiff complex | 12 µM |
Advanced: How are structural ambiguities in X-ray crystallography addressed?
Methodological Answer:
- Disorder Modeling : Refinement tools (SHELXL) partition disordered atoms (e.g., C6/C7 in cyclohexene ring) with occupancy factors (e.g., 0.81:0.19) .
- Thermal Ellipsoids : High displacement parameters (Uₑq > 0.05 Ų) indicate dynamic disorder, requiring TLS (Translation-Libration-Screw) refinement .
- Validation Tools : R1/wR2 residuals (< 0.05), and Hirshfeld surface analysis confirm hydrogen bonding (N–H⋯N interactions in dimeric motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
